3-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(benzyloxy)phenyl]propanamide
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Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide is a complex organic compound that features a benzothiazole ring and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide typically involves the reaction of 2-mercaptobenzothiazole with appropriate benzyloxyphenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as chromatography for purification and spectroscopic methods for characterization .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to therapeutic effects, such as anti-cancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole ring and exhibit similar reactivity but differ in their additional functional groups.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}acetohydrazide: This compound has a similar core structure but different substituents, leading to varied chemical properties.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-ylsulfanyl)-N~1~-[4-(benzyloxy)phenyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N2O2S2 |
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Molecular Weight |
420.6 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C23H20N2O2S2/c26-22(14-15-28-23-25-20-8-4-5-9-21(20)29-23)24-18-10-12-19(13-11-18)27-16-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,26) |
InChI Key |
CTZPKXBPDDLJJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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